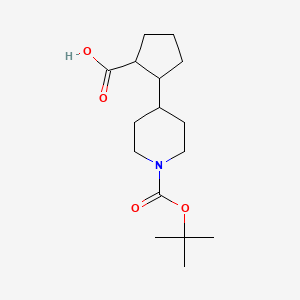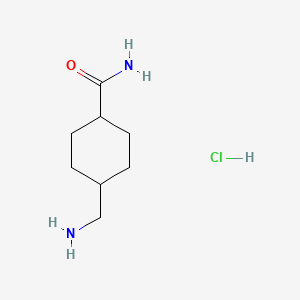
4-(Aminomethyl)cyclohexan-1-carbonsäurehydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2 . It is a white to off-white powder or crystals .
Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride can be represented by the InChI code: 1S/C10H19NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride include its molecular weight, which is 192.69 , and its physical form as a white to off-white powder or crystals . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Diese Verbindung wird als Baustein in der chemischen Synthese verwendet . Sie ist ein vielseitiges Zwischenprodukt, das zur Synthese einer Vielzahl anderer Verbindungen verwendet werden kann .
Biologische Eigenschaften
Derivate der trans-4-Amino-1-cyclohexancarbonsäure, zu der diese Verbindung gehört, sind dafür bekannt, viele biologische Eigenschaften zu besitzen .
Antihypertensive Aktivität
Diese Derivate sind insbesondere in ihrer antihypertensiven Aktivität ausgeprägt, was sie zur Prävention und Behandlung von koronaren, zerebralen und renalen Kreislaufkrankheiten nützlich macht .
Neuropeptid YY-Antagonisten
4-Amino-1-cyclohexancarbonsäure-basierte Mittel sind auch als Neuropeptid YY-Antagonisten nützlich . Dies macht sie potenziell nützlich bei der Behandlung von Fettleibigkeit und anderen Stoffwechselstörungen.
Thrombin-Inhibitoren
Diese Mittel können auch als Thrombin-Inhibitoren wirken , was sie zur Behandlung von Blutgerinnungsstörungen nützlich machen könnte.
Pestizide
Interessanterweise haben diese Derivate auch Anwendungen als Pestizide . Dies unterstreicht die breite Palette an Anwendungen, die diese Verbindung und ihre Derivate haben können.
Pharmazeutische Anwendungen
Diese Verbindung wird bei der Synthese verschiedener pharmakologisch aktiver Verbindungen wie Glimepirid, L-370518 verwendet . Diese werden zur Behandlung verschiedener Erkrankungen eingesetzt.
Industrielle Prozesse
Diese Verbindung wird in industriell praktikablen Verfahren zur Herstellung isomerisch reiner trans-4-Amino-1-cyclohexancarbonsäurederivate verwendet . Diese Derivate sind nützliche Bausteine bei der Synthese verschiedener pharmakologisch aktiver Verbindungen .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIADQNJCAFYWQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384429-14-4 |
Source


|
| Record name | 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

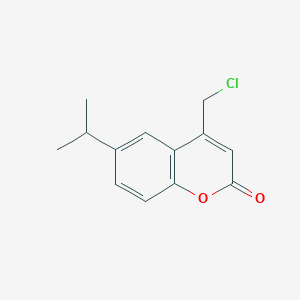

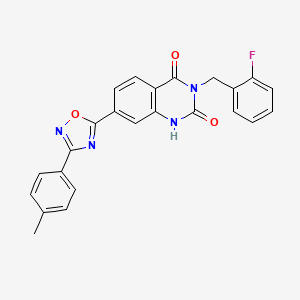
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)
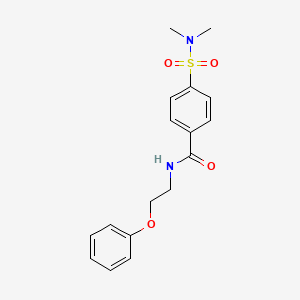

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)
![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)



![Methyl 4-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2355565.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)
